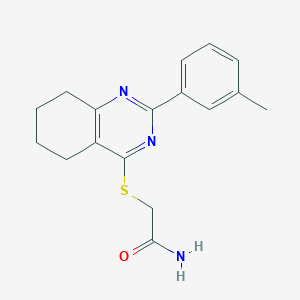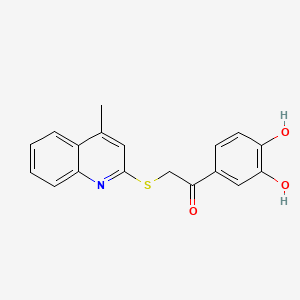
N-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)-6-fluoropyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)-6-fluoropyridin-3-amine, also known as Dihydronaphthalene (DHN) compound, is a chemical compound used in scientific research. It is a heterocyclic organic compound with a molecular formula of C16H20FN and a molecular weight of 251.34 g/mol. The compound is a white to off-white powder that is soluble in organic solvents such as DMSO and DMF. DHN is an important chemical compound in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of DHN is not fully understood. However, it is believed that the compound exerts its effects by modulating the activity of certain enzymes and receptors in the body. DHN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. The compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
DHN has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). DHN has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. The compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons in the brain.
実験室実験の利点と制限
DHN has a number of advantages and limitations for use in lab experiments. The compound is relatively easy to synthesize and is readily available from commercial sources. DHN is also stable under a wide range of conditions and can be stored for extended periods of time. However, DHN has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments. The compound also has limited bioavailability, which can make it difficult to study its effects in vivo.
将来の方向性
There are a number of future directions for research on DHN. One area of interest is the development of DHN-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the study of the compound's effects on the immune system and its potential use as an immunomodulatory agent. Further research is also needed to fully understand the mechanism of action of DHN and its potential applications in other areas of medicine and biology.
Conclusion:
In conclusion, N-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)-6-fluoropyridin-3-amine is an important chemical compound in scientific research. The compound has a number of potential applications in medicine and biology, including the treatment of neurological disorders and the modulation of the immune system. Further research is needed to fully understand the mechanism of action of DHN and its potential applications in other areas of science.
合成法
The synthesis of DHN involves a multi-step process that includes the reaction of 2-methyl-1,3-cyclohexanedione with 3-bromo-6-fluoropyridine in the presence of a base. The resulting product is then reduced with sodium borohydride to yield DHN. The synthesis of DHN is a complex process that requires expertise in organic chemistry.
科学的研究の応用
DHN has been extensively used in scientific research due to its potential as a pharmaceutical agent. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. DHN has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been shown to have neuroprotective effects and may help to prevent the degeneration of neurons in the brain.
特性
IUPAC Name |
N-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)-6-fluoropyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2/c16-15-8-7-14(10-17-15)18-13-6-5-11-3-1-2-4-12(11)9-13/h7-8,10-13,18H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAHUTQJHIBFAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CC(CCC2C1)NC3=CN=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS,6aR)-5-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B6635762.png)

![4-[(6-Ethyl-5-fluoropyrimidin-4-yl)-methylamino]butanoic acid](/img/structure/B6635774.png)

![3-[(3-Chloro-5-nitropyridin-2-yl)amino]propanoic acid](/img/structure/B6635792.png)

![N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine](/img/structure/B6635810.png)






